3-methyl-7-(3-methylbenzyl)-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-(3-methylbenzyl)-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a methyl group, a benzyl group, and a nonylsulfanyl group. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbenzyl)-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of substitution and addition reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, thiols, and catalysts such as palladium or copper complexes. The reaction conditions may vary, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbenzyl)-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups or to alter the oxidation state of sulfur.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nonylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-methyl-7-(3-methylbenzyl)-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-methyl-7-(3-methylbenzyl)-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The nonylsulfanyl group, in particular, may play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in chocolate, similar in structure to caffeine.
Allopurinol: Used to treat gout, inhibits xanthine oxidase.
Uniqueness
3-methyl-7-(3-methylbenzyl)-8-(nonylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the nonylsulfanyl group, which imparts distinct chemical properties and potential biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H32N4O2S |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C23H32N4O2S/c1-4-5-6-7-8-9-10-14-30-23-24-20-19(21(28)25-22(29)26(20)3)27(23)16-18-13-11-12-17(2)15-18/h11-13,15H,4-10,14,16H2,1-3H3,(H,25,28,29) |
InChI Key |
CWXXSXSKGKICTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.